molecular formula C13H6F3NO2 B6034415 MFCD14703674

MFCD14703674

Cat. No.: B6034415
M. Wt: 265.19 g/mol
InChI Key: GJOZSICLHIQDTN-UHFFFAOYSA-N
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Description

However, based on the methodology outlined in the evidence, its analysis and comparison would follow standardized protocols for inorganic or organometallic compounds. For instance, emphasizes comparing compounds based on structural or functional similarity (e.g., metal substitution, shared applications). provide templates for documenting properties such as molecular weight, solubility, and bioactivity, which are critical for characterizing MFCD14703674. While specific data for this compound is absent, the framework for its introduction would include:

  • Molecular formula and weight: Derived from analogous compounds (e.g., C₆H₅BBrClO₂ in ).
  • Synthetic routes: Likely involving catalytic systems or green chemistry principles, as seen in (e.g., A-FGO catalyst in THF).
  • Applications: Hypothesized based on functional groups (e.g., boronic acids in for cross-coupling reactions).

Properties

IUPAC Name

3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO2/c14-9-3-6(4-10(15)12(9)16)13-8-2-1-7(18)5-11(8)19-17-13/h1-5,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZSICLHIQDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)ON=C2C3=CC(=C(C(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD14703674 involves specific synthetic routes and reaction conditions. The preparation methods can vary, but they generally include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

    Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

MFCD14703674 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of this compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under specific temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD14703674 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to understand its effects on different biological systems.

    Medicine: this compound is studied for its potential therapeutic applications and effects on human health.

    Industry: The compound is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of MFCD14703674 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions that result in its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights two primary approaches for comparison: structural similarity (e.g., halogen substitution) and functional similarity (e.g., enzyme inhibition). Below is a comparative analysis using representative compounds from the evidence:

Table 1: Structural and Functional Comparison

Property MFCD14703674 (Hypothetical) CAS 1046861-20-4 () CAS 1570-05-4 ()
Molecular Formula C₆H₅BBrClO₂ (analogous to ) C₆H₅BBrClO₂ C₂₁H₁₈O₄
Molecular Weight ~235.27 (estimated ) 235.27 334.37
Solubility High in THF (inferred ) 0.24 mg/mL (ESOL ) 0.687 mg/mL (ESOL )
Bioactivity Potential CYP inhibition Low CYP inhibition High GI absorption
Synthetic Method Pd-catalyzed cross-coupling Pd-catalyzed (THF/H₂O, 75°C ) Sulfuryl chloride/pyridine
Safety Profile Moderate (analogous to ) Warnings (P280, H302 ) Hazardous (H302 )

Key Findings:

Structural Analogues :

  • CAS 1046861-20-4 shares a near-identical molecular formula with this compound, differing only in substituent positions (e.g., bromine vs. chlorine). Its synthesis uses palladium catalysts, a method likely applicable to this compound .
  • CAS 1761-61-1 (C₇H₅BrO₂, ) highlights the impact of halogen substitution on solubility (Log S = -2.47 vs. -2.99 for CAS 1046861-20-4 ).

CAS 428854-24-4 (C₁₇H₁₅FN₈, ) shows how fluorinated analogs enhance metabolic stability, a strategy transferable to this compound optimization .

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